molecular formula C19H16N4O2 B6623440 3-(2-Methoxyphenyl)-5-(1-methyl-5-phenylpyrazol-4-yl)-1,2,4-oxadiazole

3-(2-Methoxyphenyl)-5-(1-methyl-5-phenylpyrazol-4-yl)-1,2,4-oxadiazole

Cat. No. B6623440
M. Wt: 332.4 g/mol
InChI Key: UDIJSRCVNOPGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxyphenyl)-5-(1-methyl-5-phenylpyrazol-4-yl)-1,2,4-oxadiazole, commonly known as MPPO, is a heterocyclic compound that has received significant attention in the scientific community. MPPO has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In

Mechanism of Action

The mechanism of action of MPPO is not fully understood. However, it is believed to act by inhibiting various enzymes involved in cellular processes, such as DNA synthesis and cell division. MPPO has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MPPO has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. MPPO has also been shown to induce cell death in various cancer cell lines, including breast cancer and lung cancer cells. In addition, MPPO has been shown to exhibit anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using MPPO in lab experiments is its high solubility in a variety of solvents, including water, ethanol, and dimethyl sulfoxide. This allows for easy preparation of MPPO solutions for use in experiments. However, one limitation of using MPPO is its potential toxicity. Care must be taken when handling MPPO to avoid exposure to skin and eyes.

Future Directions

There are many future directions for research on MPPO. One area of interest is the development of new therapeutic applications for MPPO, such as its use in the treatment of viral infections. Another area of interest is the development of new materials based on MPPO, such as organic electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of MPPO and its potential toxicity.

Synthesis Methods

MPPO can be synthesized using a variety of methods, including the reaction of 2-methoxybenzohydrazide with 1-methyl-5-phenylpyrazole-4-carboxylic acid hydrazide in the presence of phosphorus oxychloride. Another method involves the reaction of 2-methoxybenzohydrazide with 1-methyl-5-phenylpyrazole-4-carboxylic acid hydrazide in the presence of thionyl chloride. Both of these methods result in the formation of MPPO with high yields.

Scientific Research Applications

MPPO has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antifungal, antibacterial, and anticancer properties. MPPO has also been studied for its potential use as a photosensitizer in photodynamic therapy. In addition, MPPO has been investigated for its potential use in the development of new materials, such as organic light-emitting diodes and liquid crystals.

properties

IUPAC Name

3-(2-methoxyphenyl)-5-(1-methyl-5-phenylpyrazol-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-23-17(13-8-4-3-5-9-13)15(12-20-23)19-21-18(22-25-19)14-10-6-7-11-16(14)24-2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIJSRCVNOPGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=NC(=NO2)C3=CC=CC=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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